1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organolithium reagents, metal alkoxides, and various solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfoxides, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine carboxamide moiety can form hydrogen bonds with amino acid residues. These interactions collectively contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide include:
1-(4-chlorophenyl)ethanone [4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]hydrazone: This compound shares the chlorophenyl and thiadiazole features but differs in the presence of a hydrazone group.
4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine: This compound also contains a chlorophenyl group but has an oxadiazole ring instead of a thiadiazole ring.
4-chlorophenyl 2-decyloxy-5-nitrobenzyl ether: This compound features a chlorophenyl group and an ether linkage, differing significantly in its overall structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19ClN4O3S |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19ClN4O3S/c1-2-25-8-7-14-20-21-17(26-14)19-16(24)11-9-15(23)22(10-11)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,19,21,24) |
InChI Key |
UFBATJRUDDLSFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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